molecular formula C15H23N3O B4196733 4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B4196733
M. Wt: 261.36 g/mol
InChI Key: NLBRCYCEMLNLPW-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide 1 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It also activates the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, and protect neurons from oxidative stress. It has also been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide 1 in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. It also has the potential to protect neurons from oxidative stress, making it a promising candidate for treating neurodegenerative diseases. However, one limitation is that further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research of 4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide 1. One direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to determine its toxicity and potential side effects in order to assess its safety for clinical use.
In conclusion, 4-(2,3-dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide 1 has shown potential therapeutic effects in various scientific research studies. Its ability to inhibit cancer cell growth, induce apoptosis, and protect neurons from oxidative stress makes it a promising candidate for treating cancer and neurodegenerative diseases. Further research is needed to determine its toxicity and potential side effects, as well as its potential use in combination with other drugs and for treating other diseases.

Scientific Research Applications

Compound 1 has shown potential therapeutic effects in various scientific research studies. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-6-5-7-14(13(12)2)17-8-10-18(11-9-17)15(19)16(3)4/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRCYCEMLNLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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